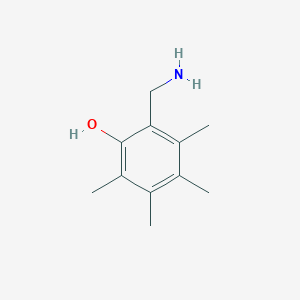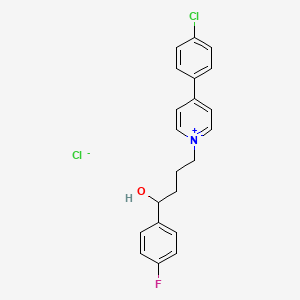
RHPP+ ion Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of RHPP+ ion Chloride involves the reaction of specific organic precursors under controlled conditions. The detailed synthetic route is not widely documented, but it generally involves the formation of the RHPP+ ion followed by its conversion to the chloride salt .
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized chemical manufacturing facilities. The process involves multiple steps, including the purification and crystallization of the final product to ensure high purity and stability .
Analyse Des Réactions Chimiques
Types of Reactions
RHPP+ ion Chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the RHPP+ ion, often facilitated by oxidizing agents.
Reduction: The gain of electrons, typically using reducing agents.
Substitution: Replacement of one functional group with another, often under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives .
Applications De Recherche Scientifique
RHPP+ ion Chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst and intermediate in organic synthesis reactions.
Biology: Employed in studies involving cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of RHPP+ ion Chloride involves its interaction with specific molecular targets and pathways. It can influence cellular processes by modulating the activity of enzymes and receptors. The exact pathways and targets are still under investigation, but it is known to affect ion channels and transporters .
Comparaison Avec Des Composés Similaires
Similar Compounds
RHPP+ ion Bromide: Similar in structure but with a bromide ion instead of chloride.
RHPP+ ion Fluoride: Contains a fluoride ion, leading to different chemical properties.
RHPP+ ion Iodide: Another variant with an iodide ion.
Uniqueness
RHPP+ ion Chloride is unique due to its specific chemical structure, which imparts distinct properties such as stability and reactivity. Its chloride ion plays a crucial role in its interactions and applications, making it a valuable compound in various fields .
Propriétés
Formule moléculaire |
C21H20Cl2FNO |
|---|---|
Poids moléculaire |
392.3 g/mol |
Nom IUPAC |
4-[4-(4-chlorophenyl)pyridin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-ol;chloride |
InChI |
InChI=1S/C21H20ClFNO.ClH/c22-19-7-3-16(4-8-19)17-11-14-24(15-12-17)13-1-2-21(25)18-5-9-20(23)10-6-18;/h3-12,14-15,21,25H,1-2,13H2;1H/q+1;/p-1 |
Clé InChI |
JQBJWIZOAZUJFO-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1C2=CC=[N+](C=C2)CCCC(C3=CC=C(C=C3)F)O)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(4-nitrophenyl)piperazine](/img/structure/B13844629.png)

![4-(Azidomethyl)-[1,1-biphenyl]-2-formamide](/img/structure/B13844634.png)
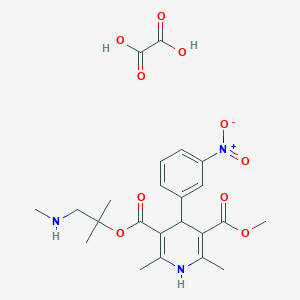
![Ethyl 2-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13844639.png)
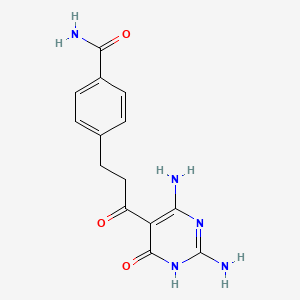
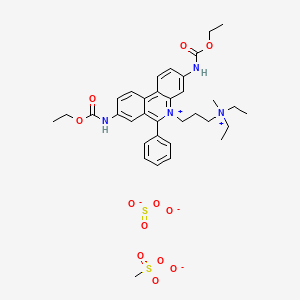
![(2R,3R,11bR)-9-Hydroxy-3-isobutyl-10-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate](/img/structure/B13844664.png)
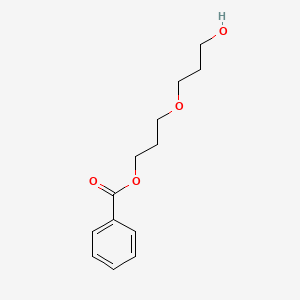


![D-[2,3,4,5-13C4]Ribose; D-Ribose-2,3,4,5-13C4](/img/structure/B13844688.png)
![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-2-carboxylic acid](/img/structure/B13844692.png)
